molecular formula C22H38O5 B1253634 (11S,16R)-misoprostol

(11S,16R)-misoprostol

Cat. No.: B1253634
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-MROOUZHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11S,16R)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8S,11S,12S,16R-configuration. It is the enantiomer of the pharmacologically active diastereoisomeric component of misoprostol. It is an enantiomer of an (11R,16S)-misoprostol.

Scientific Research Applications

Electrolyte Transport in Rat Colonic Mucosa

(Won-Kim et al., 1993) explored the impact of misoprostol isomers on rat colonic electrolyte transport. The study found that the 11R,16S isomer, a close relative of (11S,16R)-misoprostol, exhibits a stereospecific interaction at prostaglandin E (PGE) receptors, enhancing Cl- secretion across rat colonic mucosa. This could contribute to its diarrheagenic action in vivo.

Misoprostol's Clinical Applications

(Collins, 1990) discusses the broad applications of misoprostol, a synthetic analog of prostaglandin E1. The paper highlights its gastric antisecretory and mucosal protective actions, beneficial in treating peptic ulcers. This insight, though not directly about this compound, provides context for its therapeutic potential.

Prostaglandin Analogs and Gastric Ulcers

The role of misoprostol in preventing NSAID-induced gastric ulcers is outlined by (Graham et al., 1988). The study demonstrates the effectiveness of misoprostol in reducing the occurrence of gastric ulcers in patients on NSAID therapy.

Synthetic Development from Prostaglandin E1

(Collins et al., 1985) elaborate on the synthetic development of misoprostol from prostaglandin E1. The study emphasizes how specific structural modifications in misoprostol, akin to those in this compound, enhance its efficacy and reduce side effects.

Misoprostol in Obstetrics and Gynecology

(Elati & Weeks, 2009) review the use of misoprostol in reproductive health. The paper underscores the importance of correct dosing and highlights the drug's varied applications in obstetrics and gynecology, relevant to understanding the potential uses of this compound.

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m0/s1

InChI Key

OJLOPKGSLYJEMD-MROOUZHLSA-N

Isomeric SMILES

CCCC[C@](C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O

SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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